An In-depth Technical Guide to 4-Bromopyridine-2,6-dimethanol
An In-depth Technical Guide to 4-Bromopyridine-2,6-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromopyridine-2,6-dimethanol (CAS No. 120491-88-5). This document is intended for professionals in the fields of chemical research, drug discovery, and materials science.
Chemical and Physical Properties
4-Bromopyridine-2,6-dimethanol is a solid, brominated pyridine derivative.[1][2] Its core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions. This unique arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis.
Quantitative Data Summary
A summary of the available quantitative data for 4-Bromopyridine-2,6-dimethanol is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | [2][3] |
| Molecular Weight | 218.05 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Boiling Point | 369.7 °C at 760 mmHg | [4] |
| Density | 1.724 g/cm³ | [4] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This involves the formation of a diester intermediate, followed by reduction to the target diol.
Caption: Proposed synthetic pathway for 4-Bromopyridine-2,6-dimethanol.
Experimental Protocol for Precursor Synthesis: Dimethyl 4-bromopyridine-2,6-dicarboxylate
The synthesis of the precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate, has been reported and generally involves the esterification of 4-bromopyridine-2,6-dicarboxylic acid.[5]
Materials:
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4-Bromopyridine-2,6-dicarboxylic acid
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Anhydrous Methanol
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Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.[5]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[5]
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-bromopyridine-2,6-dicarboxylate.[5]
-
The crude product can be purified by recrystallization or column chromatography.[5]
Proposed Experimental Protocol for the Synthesis of 4-Bromopyridine-2,6-dimethanol
This proposed protocol is based on the general principle of ester reduction to alcohols using a suitable reducing agent.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
-
Quenching agent (e.g., water, ethyl acetate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of the reducing agent (e.g., LiAlH₄) in the appropriate anhydrous solvent (e.g., THF).
-
Cool the suspension in an ice bath.
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent via an addition funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of a suitable quenching agent (e.g., water or ethyl acetate) while cooling the flask in an ice bath.
-
Perform an aqueous workup, which may involve the addition of an acid or base to facilitate the separation of the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 4-Bromopyridine-2,6-dimethanol.
-
The crude product may be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for 4-Bromopyridine-2,6-dimethanol is not available in the reviewed literature. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons (H-3, H-5): A singlet in the aromatic region (δ 7.0-8.5 ppm).
-
Hydroxymethyl Protons (-CH₂OH): A singlet (δ 4.5-5.0 ppm).
-
Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show four distinct signals.
-
C-4 (C-Br): The carbon atom attached to the bromine is expected to be in the range of δ 130-145 ppm.
-
C-2, C-6 (C-CH₂OH): The carbon atoms attached to the hydroxymethyl groups are expected to be in the range of δ 155-165 ppm.
-
C-3, C-5: The unsubstituted aromatic carbons are expected to appear in the range of δ 120-130 ppm.
-
-CH₂OH: The carbon of the hydroxymethyl group is expected in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation may involve the loss of the hydroxymethyl groups and the bromine atom.
Reactivity and Potential Applications
The chemical reactivity of 4-Bromopyridine-2,6-dimethanol is dictated by its three functional groups: the pyridine ring, the bromine atom, and the two primary alcohol moieties.
Reactivity Profile
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Pyridine Ring: The nitrogen atom can act as a base or a nucleophile and can be quaternized. It can also coordinate to metal centers, making the molecule a potential ligand in coordination chemistry.
-
Bromine Atom: The bromine at the 4-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution reactions and a suitable substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at this position, offering a pathway to a diverse library of derivatives.
-
Hydroxymethyl Groups: The primary alcohol groups can undergo typical alcohol reactions, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. They can also be converted to better leaving groups for subsequent nucleophilic substitution reactions.
Caption: Potential reactivity of 4-Bromopyridine-2,6-dimethanol.
Potential Applications in Drug Discovery and Materials Science
While no specific biological activities or applications for 4-Bromopyridine-2,6-dimethanol have been reported, its structural features suggest several potential areas of interest for researchers.
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Scaffold for Drug Discovery: The trifunctional nature of this molecule makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The ability to modify all three positions allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. Brominated pyridines are a known class of compounds with a range of biological activities, including anticancer and antimicrobial properties.[6]
-
Ligand for Coordination Chemistry: The pyridine nitrogen and the hydroxyl groups can act as coordination sites for metal ions. Metal complexes of pyridine derivatives have shown a wide range of applications, including catalysis and as therapeutic agents.
-
Building Block for Materials Science: The rigid pyridine core and the reactive functional groups make it a potential building block for the synthesis of functional polymers, macrocycles, and supramolecular assemblies.
Conclusion
4-Bromopyridine-2,6-dimethanol is a chemical compound with significant potential as a versatile building block in organic synthesis. While experimental data on its properties and synthesis are scarce in the public domain, this guide provides a comprehensive overview based on available information and chemical principles. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research into the synthesis, characterization, and exploration of the reactivity of this compound is warranted to unlock its full potential in drug discovery, coordination chemistry, and materials science.
